N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Di-Boc-1H-pyrazole-1-carboximidamide is a chemical compound with the molecular formula C14H22N4O4 and a molecular weight of 310.35 g/mol . It is also known by several synonyms, including bis-boc-pyrazolocarboxamidine and pyrazol boc 2 . This compound is primarily used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of various biochemical compounds , suggesting that its targets could be diverse and context-dependent.
Mode of Action
It is known to be involved in the synthesis of other compounds , indicating that it may interact with its targets through chemical reactions to form new compounds.
Biochemical Pathways
N,N’-Di-Boc-1H-pyrazole-1-carboxamidine is used in the stereoselective synthesis of the bicyclic guanidine alkaloid (+)-monanchorin . This suggests that it may be involved in the biochemical pathways related to the synthesis of this alkaloid.
Result of Action
Given its role in the synthesis of the bicyclic guanidine alkaloid (+)-monanchorin , it can be inferred that its action results in the formation of this alkaloid.
Action Environment
The action, efficacy, and stability of N,N’-Di-Boc-1H-pyrazole-1-carboxamidine are likely influenced by various environmental factors, including the conditions under which the chemical reactions it is involved in are carried out . These could include factors such as temperature, pH, and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
N,N’-Di-Boc-1H-pyrazole-1-carboxamidine is known to interact with various enzymes, proteins, and other biomolecules . The nitrogen and hydrogen atoms on the guanidine group have a high affinity for carbonates, phosphates, and peptides, and it is easy to form hydrogen bonds . These interactions contribute to its anti-inflammatory, anti-histamine, antihypertensive, hypoglycemic, and antibacterial functions .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Preparation Methods
N,N’-Di-Boc-1H-pyrazole-1-carboximidamide is typically prepared by reacting 1 equivalent of di-tert-butyl-dicarbonate with 1H-pyrazole-1-carboxamidine hydrochloride in the presence of diisopropylethylamine . The reaction conditions involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product’s purity and yield. Industrial production methods may involve scaling up this reaction while optimizing the conditions to achieve higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
N,N’-Di-Boc-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: N,N’-Di-Boc-1H-pyrazole-1-carboximidamide can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
N,N’-Di-Boc-1H-pyrazole-1-carboximidamide has several scientific research applications, including:
Comparison with Similar Compounds
N,N’-Di-Boc-1H-pyrazole-1-carboximidamide is unique due to its specific structure and functional groups. Similar compounds include:
N,N’-Bis-Boc-1-guanylpyrazole: Another guanidinylating reagent used in organic synthesis.
1H-Pyrazole-1-carboxamidine hydrochloride: Used in the preparation of guanidylated hollow fiber membranes and peptide synthesis.
N-Boc-N’-TFA-pyrazole-1-carboxamidine: A related compound used in various organic synthesis applications.
These compounds share similar functional groups but differ in their specific structures and applications, highlighting the uniqueness of N,N’-Di-Boc-1H-pyrazole-1-carboximidamide.
Properties
CAS No. |
152120-54-2 |
---|---|
Molecular Formula |
C14H22N4O4 |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
tert-butyl (NE)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-pyrazol-1-ylmethylidene]carbamate |
InChI |
InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)16-10(18-9-7-8-15-18)17-12(20)22-14(4,5)6/h7-9H,1-6H3,(H,16,17,19,20) |
InChI Key |
QFNFDHNZVTWZED-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1 |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=N\C(=O)OC(C)(C)C)/N1C=CC=N1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1 |
Appearance |
Powder |
Pictograms |
Irritant |
Synonyms |
[[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]-carbamic Acid 1,1-Dimethylethyl Ester; [[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]carbamic Acid 1,1-Dimethylethyl Ester; 1-[N,N’-Di(tert-butoxycarbonyl)amidino]-1H- |
Origin of Product |
United States |
Q1: What is the significance of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in peptide chemistry?
A: this compound is a valuable precursor molecule used for the synthesis of alkylated guanidines. [, ] This is particularly important in peptide chemistry as it provides a route to modify the guanidine group present in arginine, the only amino acid naturally bearing this functional group.
Q2: How is this compound used in the synthesis of modified peptides?
A: This compound acts as a "pre-modified" guanidine group carrier. [] The synthetic strategy involves reacting this compound with an orthogonally deprotected amine. This reaction transfers the pre-modified guanidine group to the target molecule, allowing for the incorporation of alkylated guanidines into peptide sequences.
Q3: Can you provide an example of where modifying the guanidine group in peptides is beneficial?
A: Research has shown that specific modifications to the guanidine group in RGD-binding integrin ligands can enhance selectivity towards particular integrin subtypes. [] For instance, this approach has been successful in modulating the binding preference between the αv and α5 integrin subtypes, highlighting its potential in developing targeted therapies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.